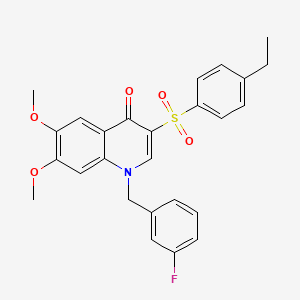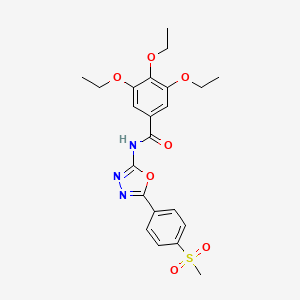![molecular formula C13H17NO2 B2590661 N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide CAS No. 2361646-21-9](/img/structure/B2590661.png)
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide, also known as HPP, is a compound that has gained attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has shown potential for use in scientific research, particularly in the fields of neurology and cancer research. In neurology, N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has been found to have neuroprotective effects and may have potential for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In cancer research, N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has been found to inhibit the growth of cancer cells and may have potential for use as an anti-cancer agent.
Wirkmechanismus
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide works by binding to and activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and decreased inflammation, which may contribute to N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide's neuroprotective and anti-cancer effects.
Biochemical and Physiological Effects
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has been found to have a number of biochemical and physiological effects. In animal studies, N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has been found to improve glucose tolerance and insulin sensitivity, reduce inflammation, and improve cognitive function. N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide in lab experiments is its specificity for PPARγ, which allows for targeted activation of this receptor. However, N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide's effects may vary depending on the cell type and experimental conditions used, which may limit its usefulness in certain contexts.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide. One area of interest is the development of N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide derivatives with improved potency and selectivity for PPARγ. Another area of interest is the investigation of N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide's potential for use in the treatment of neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand the mechanisms underlying N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide's effects and to identify potential side effects and limitations of its use.
Synthesemethoden
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide can be synthesized through a multi-step process involving the condensation of 2-phenylacetaldehyde with ethyl acetoacetate, followed by reduction with sodium borohydride and acylation with acetic anhydride. The final step involves dehydration with phosphorus pentoxide to produce N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide.
Eigenschaften
IUPAC Name |
N-[(2R,3S)-3-hydroxy-3-phenylbutan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-12(15)14-10(2)13(3,16)11-8-6-5-7-9-11/h4-10,16H,1H2,2-3H3,(H,14,15)/t10-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRCGROEKREGAQ-ZWNOBZJWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C1=CC=CC=C1)O)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](C)(C1=CC=CC=C1)O)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{4-methyl-2-[2-(4-methylphenyl)diazen-1-yl]phenyl}pyridine-3-carboxamide](/img/structure/B2590579.png)

![2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B2590584.png)
![N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2590585.png)

![1-Azaspiro[3.3]heptane hemioxalate](/img/structure/B2590587.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2590589.png)
![[1-(tert-butyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone](/img/structure/B2590590.png)

![3-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2590592.png)


![3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2590597.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2590598.png)